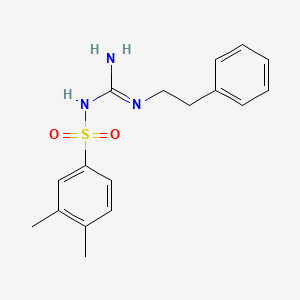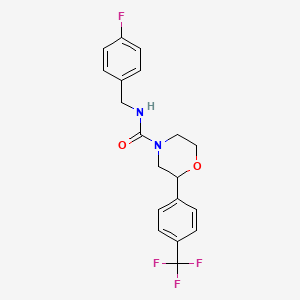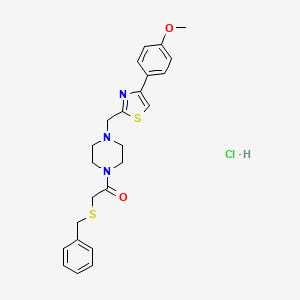![molecular formula C17H19N5OS B2551133 N-(2-(6-(イソプロピルチオ)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)エチル)ベンザミド CAS No. 872988-22-2](/img/structure/B2551133.png)
N-(2-(6-(イソプロピルチオ)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)エチル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, also known as ITB-301, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
創薬
1,2,4-トリアゾールコアを有する化合物は、様々な標的との水素結合形成能力により、薬物動態、薬理作用、および毒性学的特性の改善につながるため、創薬において頻繁に使用されます。 . たとえば、抗けいれん薬のルフィナミド、広域スペクトルセファロスポリン系抗生物質のセファトリジン、抗がん剤のカルボキシアミドトリアゾール、ββ-ラクタム系抗生物質のタゾバクタムなど、1,2,4-トリアゾールコアを有する多くの顕著な医薬品が市場に出回っています。 .
抗がん剤
1,2,4-トリアゾール誘導体は、有望な抗がん活性を示しています。たとえば、いくつかの新規1,2,4-トリアゾール誘導体が合成され、その抗がん活性について評価されました。 化合物7d、7e、10a、および10dは、HeLa細胞株に対して12μM未満の有望な細胞毒性を示しました。 .
抗菌剤
1,2,4-トリアゾール誘導体は、抗菌剤としても使用されてきました。 これらの誘導体は、抗菌活性を含む様々な薬理作用を示しています。 .
鎮痛剤および抗炎症剤
1,2,4-トリアゾール誘導体は、鎮痛剤および抗炎症剤として使用されてきました。 .
抗酸化剤
1,2,4-トリアゾール誘導体は、抗酸化活性を示しています。 .
抗ウイルス剤
1,2,4-トリアゾール誘導体は、抗ウイルス剤として使用されてきました。 .
酵素阻害剤
1,2,4-トリアゾール誘導体は、炭酸脱水酵素阻害剤、コリンエステラーゼ阻害剤、アルカリホスファターゼ阻害剤、抗リパーゼ活性、およびアロマターゼ阻害剤を含む、酵素阻害剤として使用されてきました。 .
抗結核剤
将来の方向性
The future directions for “N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” and similar compounds could involve further exploration of their diverse pharmacological activities and the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
作用機序
Target of Action
Compounds containing a triazole, which is a part of the structure of this compound, are known to exhibit broad biological activities and can make specific interactions with different target receptors .
Mode of Action
It is known that triazole-containing compounds can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
Compounds containing a triazole are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .
Result of Action
Compounds containing a triazole are known to induce broad-spectrum biological activities .
Action Environment
It is known that the unique structure of triazole-containing compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
生化学分析
Biochemical Properties
Similar 1,2,4-triazole derivatives have been found to exhibit inhibitory activities toward certain kinases . This suggests that N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may interact with enzymes and proteins in a similar manner.
Cellular Effects
Based on the known activities of similar 1,2,4-triazole derivatives , it can be hypothesized that this compound may influence cell function by interacting with specific signaling pathways, affecting gene expression, and altering cellular metabolism.
Molecular Mechanism
Similar 1,2,4-triazole derivatives have been found to inhibit certain kinases , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.
特性
IUPAC Name |
N-[2-(6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12(2)24-16-9-8-14-19-20-15(22(14)21-16)10-11-18-17(23)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFNUBNIZKLAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2551057.png)
![N-ethyl[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]p yridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B2551058.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2551059.png)
![1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2551060.png)


![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2551067.png)


